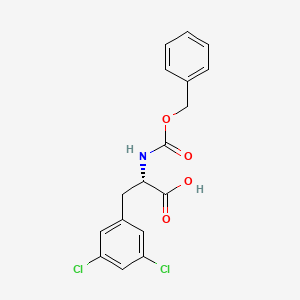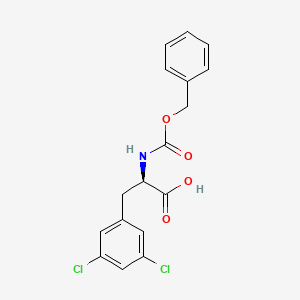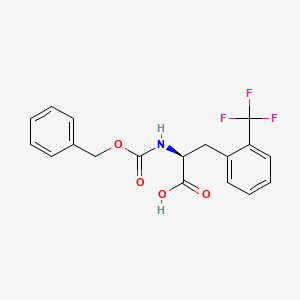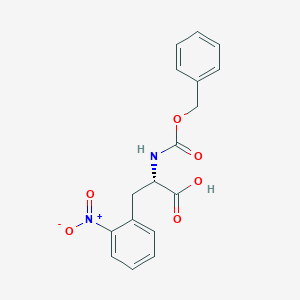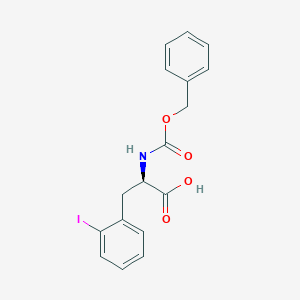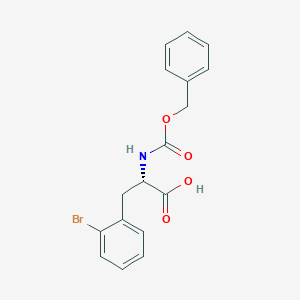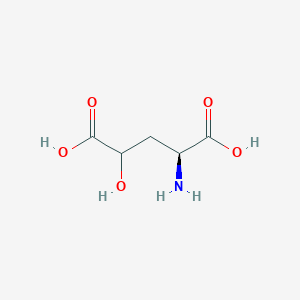
4-Hydroxy-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-L-glutamic acid is an amino dicarboxylic acid that is L-glutamic acid substituted by a hydroxy group at position 4. It is an amino dicarboxylic acid, a secondary alcohol, a non-proteinogenic L-alpha-amino acid and a hydroxy-L-glutamic acid. It is a conjugate acid of a 4-hydroxy-L-glutamate(1-).
Applications De Recherche Scientifique
Role in Protein Biosynthesis and Disease Development
4-Hydroxy-L-glutamic acid, a form of modified glutamic acid, plays a crucial role in protein biosynthesis. A notable modification of glutamic acid is 4-carboxyglutamate, which is essential for blood coagulation as it enables the binding of calcium ions. However, this modification can also contribute to diseases like bone resorption, osteoporosis, papilloma, and plaque atherosclerosis. Predicting the occurrence of glutamic acid carboxylation is vital due to its significant implications (Shah & Khan, 2020).
Biologically Active Compound and Synthon
4-Hydroxy-L-glutamic acid is targeted as a biologically active compound and a chiral synthon. Its β-hydroxyl group is introduced efficiently and stereoselectively, highlighting its potential in various biochemical applications (Kim, Yoo, Kwon, & Kim, 2009).
Role in Excitatory Neurotransmission
L-Glutamic acid, including its modified forms like 4-hydroxy-L-glutamic acid, is a major excitatory neurotransmitter in the mammalian central nervous system. It plays a crucial role in ending glutamatergic transmission and clearing neurotoxic concentrations of glutamate through high-affinity uptake systems. These systems are linked to various neurodegenerative diseases, such as amyotrophic lateral sclerosis and Alzheimer's disease (Gegelashvili & Schousboe, 1997).
Synthesis and Structural Applications
The synthesis of 4-hydroxy 4-substituted glutamic acids involves cycloadditions, offering a methodology for synthesizing biologically important natural products like monatin and lycoperdic acid. These syntheses contribute to understanding the structural components and potential applications of such compounds in biological contexts (Tamura, Shiro, Ogasawara, Toyao, & Ishibashi, 2005).
Impact on Collagen Mineralization
Research on the effect of glutamic acid on collagen mineralization shows that it can influence the crystalline size and amount of hydroxyapatite in collagen, impacting the hardness and thermal stability of mineralized composites. This is vital for understanding biomineralization mechanisms and designing biomimetic scaffolds for bone tissue engineering (Bu, Yang, Shen, Liu, & Li, 2020).
Propriétés
Poids moléculaire |
131.13 |
|---|---|
Nom IUPAC |
(2S)-2-amino-4-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1 |
SMILES |
C(C(C(=O)O)N)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



